Oxyapramycin
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Overview
Description
Oxyapramycin is an aminoglycoside.
Scientific Research Applications
Biosynthetic Pathways and Enzymatic Activities
A detailed investigation into the biosynthesis of apramycin, a closely related compound to oxyapramycin, revealed a novel C3 deoxygenation pathway involving unique enzymatic activities. This study highlighted the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, which catalyzes the dehydration of paromamine, a key intermediate in apramycin biosynthesis, and AprD3, an NADPH-dependent reductase that reduces the dehydrated product to generate lividamine. Interestingly, these enzymes do not act on this compound, suggesting that this compound and apramycin are directed into parallel biosynthetic pathways at an early stage (Lv et al., 2016).
Properties
CAS No. |
56283-52-4 |
---|---|
Molecular Formula |
C21H41N5O12 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2R,3S,4R,4aR,6S,7R,8R,8aS)-7-amino-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-4,8-diol |
InChI |
InChI=1S/C21H41N5O12/c1-26-9-13(31)18-17(37-20(9)38-21-15(33)11(29)7(24)6(3-27)34-21)12(30)8(25)19(36-18)35-16-5(23)2-4(22)10(28)14(16)32/h4-21,26-33H,2-3,22-25H2,1H3/t4-,5+,6-,7-,8-,9+,10+,11+,12-,13-,14-,15-,16-,17+,18-,19+,20-,21-/m1/s1 |
InChI Key |
VDGAVKNERSZOPW-UZVIDTGHSA-N |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O |
SMILES |
CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
Canonical SMILES |
CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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